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Compound of Interest

Compound Name: Acetic acid-d4

Cat. No.: B032913

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR)
spectrum of acetic acid-d4 (CDsCO:z2D), a deuterated solvent widely used in NMR
spectroscopy. This document details the characteristic chemical shifts, coupling constants, and
multiplicities observed in *H, 13C, and 2H NMR spectra. Furthermore, it outlines standardized
experimental protocols for acquiring high-quality NMR data and includes visualizations to
elucidate the fundamental principles and structural relationships.

Data Presentation

The quantitative NMR data for acetic acid-d4 is summarized in the tables below for easy
reference and comparison. These values are compiled from various spectroscopic databases
and literature sources.[1][2][3][4]

Table 1: *H NMR Spectral Data for Acetic Acid-d4

The proton NMR spectrum of acetic acid-d4 is characterized by residual proton signals from
the methyl and carboxylic acid groups due to incomplete deuteration.
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

~11.53 - 11.65 Singlet (broad) - Residual COz2H

~2.03-2.04 Quintet (1:2:3:2:1) J(H,D) = 2.2 Residual CHD:2

Note: The chemical shift of the acidic proton is highly dependent on concentration,

temperature, and the presence of water.[2]

Table 2: **C NMR Spectral Data for Acetic Acid-d4

The carbon-13 NMR spectrum shows two distinct signals corresponding to the carbonyl and

methyl carbons. The coupling to deuterium is a key feature.

Chemical Shift () L Coupling Constant .
Multiplicity Assignment

ppm (9) Hz

~178.4 - 179.0 Singlet (broad) - CO2D

~20.0 Septet (1:3:6:7:6:3:1) J(C,D) = 20 CDs

Note: The multiplicity arises from the coupling of the carbon atom to the three deuterium atoms
(spin 1=1).[1][2][5]

Table 3: 2H (Deuterium) NMR Spectral Data for Acetic
Acid-d4

Deuterium NMR provides direct observation of the deuterium nuclei.

Chemical Shift (6) ppm Multiplicity Assignment
~11.5 Broad CO:2D
~2.0 Broad CDs

Note: Deuterium spectra are often broad due to the quadrupolar nature of the deuterium

nucleus.
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Experimental Protocols

Acquiring high-quality NMR spectra of acetic acid-d4, whether as a solvent or an analyte,
requires careful sample preparation and instrument setup.

Sample Preparation

e Solvent Purity: Use high-purity acetic acid-d4 (=99.5 atom % D) to minimize residual proton
signals.[6]

o Sample Handling: Handle the solvent in a dry environment, under an inert atmosphere (e.g.,
nitrogen or argon) if possible, to prevent moisture contamination which can affect the acidic
proton signal.[7]

» Analyte Concentration: For use as a solvent, dissolve 5-25 mg of the analyte for *H NMR and
50-100 mg for 133C NMR in approximately 0.6-0.7 mL of acetic acid-d4.

 NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube. Ensure the sample height is
adequate for the spectrometer, typically around 4-5 cm.[6]

NMR Spectrometer Setup and Data Acquisition

The following are typical parameters for acquiring NMR spectra on a 400 MHz spectrometer.
'H NMR Spectroscopy:

e Pulse Sequence: Standard single-pulse sequence.

o Temperature: 298 K (25 °C).[3]

e Number of Scans: 16 to 64, depending on the concentration of residual protons.[8]

o Relaxation Delay (d1): 1-5 seconds. A longer delay may be needed for quantitative
measurements.

e Acquisition Time (at): 2-4 seconds.[8]

e Spectral Width (sw): 12-16 ppm.
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Referencing: The residual CHD: signal can be referenced to ~2.04 ppm.

13C NMR Spectroscopy:

Pulse Sequence: Standard single-pulse with proton decoupling.
Temperature: 298 K (25 °C).[3][4]

Number of Scans: 512 or more, as 3C is less sensitive.[3][4]
Relaxation Delay (d1): 2 seconds.

Acquisition Time (at): 1-2 seconds.[3][4]

Spectral Width (sw): 200-250 ppm.

Referencing: The CDs signal can be referenced to ~20.0 ppm.[2][5]

2H NMR Spectroscopy:

Pulse Sequence: Standard single-pulse sequence without proton decoupling.
Temperature: 303 K.[9]

Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 200).[9]
Relaxation Delay (d1): 1 second.

Acquisition Time (at): ~5.5 seconds.[9]

Spectral Width (sw): ~20 ppm.[9]

Mandatory Visualization

The following diagrams illustrate the principles of NMR and the specific couplings observed in

the spectrum of acetic acid-d4.
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Acetic Acid-d4 (CD3C0O2D) Molecule Observed NMR Signals
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Caption: Origin of NMR signals from different nuclei in Acetic Acid-d4.

1H NMR of Residual CHD2 13C NMR of CDs Group

O )| @ O & o

Couples with 2 x 2H Couples with 3 x 2H

Quintet Septet
(1:2:3:2:1) (1:3:6:7:6:3:1)

Click to download full resolution via product page

Caption: Spin-spin coupling patterns in the *H and 3C NMR of Acetic Acid-d4.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. wissen.science-and-fun.de [wissen.science-and-fun.de]

¢ 2. Numare Spectralab Inc. [web.stanford.edu]

e 3. orgsyn.org [orgsyn.org]

e 4. orgsyn.org [orgsyn.org]

¢ 5. Thieme E-Books & E-Journals [thieme-connect.de]

e 6. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

¢ 7. labinsights.nl [labinsights.nl]

e 8. oiv.int [oiv.int]

¢ 9. Determination of the distribution of deuterium in acetic acid extracted from wine vinegar

using nuclear magnetic resonance (NMR) | OIV [oiv.int]

» To cite this document: BenchChem. [An In-depth Technical Guide to the NMR Spectrum of
Acetic Acid-d4]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b032913#understanding-the-nmr-spectrum-of-acetic-
acid-d4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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© 2025 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032913?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

